![molecular formula C9H13N3O B1312035 3-[(3-Pyridinylmethyl)amino]propanamide CAS No. 957297-05-1](/img/structure/B1312035.png)

3-[(3-Pyridinylmethyl)amino]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

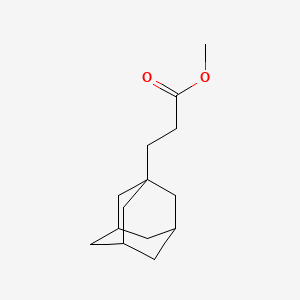

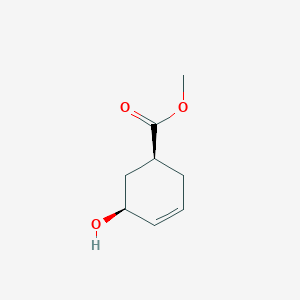

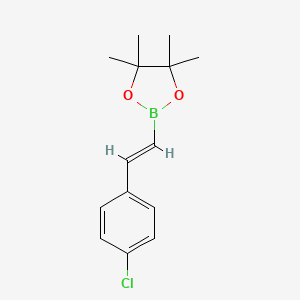

“3-[(3-Pyridinylmethyl)amino]propanamide” is a compound used for proteomics research . It has a molecular formula of C9H13N3O and a molecular weight of 179.22 .

Molecular Structure Analysis

The molecular structure of “3-[(3-Pyridinylmethyl)amino]propanamide” is based on its molecular formula, C9H13N3O . The compound includes a pyridinylmethyl group attached to an amino propanamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Pyridinylmethyl)amino]propanamide” are largely determined by its molecular structure. It has a molecular weight of 179.22 . More specific properties like melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

A study describes the synthesis of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). These compounds were found to be potent in the TPA-induced mouse ear swelling assay, with activity levels surpassing ibuprofen and comparable to dexamethasone, highlighting their potential as topical and systemic inflammation inhibitors (Dassonville et al., 2008).

Metal Complexation for Rheumatoid Arthritis

Another research focused on the complexation of copper with 3-amino-N-(pyridin-2-ylmethyl)propanamide, designed as a potential chelator for copper to treat inflammation associated with rheumatoid arthritis. The study highlighted the compound's ability to promote the dermal absorption of Cu(II), indicating its relevance in medicinal applications, especially for administering anti-inflammatory treatments through the skin (Jackson et al., 2016).

Anticonvulsant Properties

N-Benzyl-3-[(chlorophenyl)amino]propanamides have been studied for their anticonvulsant effects. These compounds showed significant activity in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, suggesting their potential as effective treatments for generalized seizures (Idris et al., 2011).

Photooxidation Retardants in Polymers

The synthesis and application of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives as additives to resist photooxidation in polymers have been documented. These compounds exhibit double hydrogen bonding and intramolecular charge transfer, acting as UV absorbers to protect polymers from degradation (Hanna & Girges, 1990).

Antimicrobial Activity

Substituted 3,3-diphenyl propanamide derivatives were synthesized and tested for anthelmintic, antibacterial, and antifungal activities. Some derivatives exhibited significant anthelmintic activity compared to the standard drug albendazole, and also showed notable activity against Gram-negative bacterial strains and fungi, indicating their potential as antimicrobial agents (Chaudhary et al., 2019).

Eigenschaften

IUPAC Name |

3-(pyridin-3-ylmethylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9(13)3-5-12-7-8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7H2,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTSYWFJVWRLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Pyridinylmethyl)amino]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)